molecular formula C14H18O5 B1360711 6-(3,5-Dimethoxyphenyl)-6-oxohexanoic acid CAS No. 52483-37-1

6-(3,5-Dimethoxyphenyl)-6-oxohexanoic acid

Cat. No.: B1360711
CAS No.: 52483-37-1
M. Wt: 266.29 g/mol
InChI Key: YBPCENYTKUORGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(3,5-Dimethoxyphenyl)-6-oxohexanoic acid is an organic compound characterized by the presence of a dimethoxyphenyl group attached to a hexanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3,5-Dimethoxyphenyl)-6-oxohexanoic acid typically involves the reaction of 3,5-dimethoxybenzaldehyde with a suitable hexanoic acid derivative under controlled conditions. One common method involves the use of a Grignard reagent, where 3,5-dimethoxybenzaldehyde is reacted with a hexylmagnesium bromide, followed by oxidation to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to ensure consistent product quality and yield. The process typically requires stringent control of reaction parameters such as temperature, pressure, and reagent concentrations to optimize the production efficiency.

Chemical Reactions Analysis

Types of Reactions

6-(3,5-Dimethoxyphenyl)-6-oxohexanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The aromatic ring allows for electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

6-(3,5-Dimethoxyphenyl)-6-oxohexanoic acid has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-(3,5-Dimethoxyphenyl)-6-oxohexanoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Enzyme Inhibition: Inhibiting key enzymes involved in metabolic pathways.

    Receptor Binding: Binding to specific receptors on cell surfaces, modulating cellular responses.

    Antioxidant Activity: Scavenging free radicals and reducing oxidative stress.

Comparison with Similar Compounds

Similar Compounds

  • 3,5-Dimethoxyphenylacetic acid
  • 3,5-Dimethoxybenzoic acid
  • 3,5-Dimethoxybenzaldehyde

Uniqueness

6-(3,5-Dimethoxyphenyl)-6-oxohexanoic acid is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced reactivity or selectivity in certain reactions, making it valuable for specialized applications.

Biological Activity

6-(3,5-Dimethoxyphenyl)-6-oxohexanoic acid is a compound of interest in medicinal chemistry and biochemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C15H20O4
  • Molecular Weight : 264.32 g/mol
  • CAS Number : 24726888

This compound belongs to the class of keto acids, specifically medium-chain keto acids, which are characterized by a six to twelve carbon atom long side chain. It is structurally related to other phenolic compounds that exhibit various biological activities.

Biological Activity

Research indicates that this compound exhibits several biological activities, including:

  • Antioxidant Activity : The compound has been shown to scavenge free radicals, which may contribute to its protective effects against oxidative stress-related diseases.
  • Anti-inflammatory Effects : Studies suggest that it may inhibit pro-inflammatory cytokines, thus reducing inflammation in various biological systems.
  • Antimicrobial Properties : Preliminary investigations indicate potential activity against certain bacterial strains, suggesting its use as a natural antimicrobial agent.

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
AntioxidantScavenges free radicals; reduces oxidative stress
Anti-inflammatoryInhibits pro-inflammatory cytokines
AntimicrobialActive against specific bacterial strains

The biological effects of this compound are mediated through several mechanisms:

  • Interaction with Enzymes : The compound may modulate the activity of enzymes involved in inflammatory pathways.
  • Receptor Binding : It potentially interacts with specific receptors that regulate cellular responses to stress and inflammation.
  • Gene Expression Modulation : Research suggests it can influence the expression of genes associated with antioxidant defenses and inflammatory responses.

Case Studies

Several studies have investigated the efficacy and safety of this compound:

  • Study on Antioxidant Activity : A study conducted on cell lines demonstrated that the compound significantly reduced oxidative stress markers when exposed to hydrogen peroxide, indicating its potential as a therapeutic agent for oxidative stress-related conditions (Reference ).
  • Inflammation Model : In an animal model of inflammation, administration of the compound resulted in a marked decrease in paw edema and inflammatory cytokine levels compared to control groups (Reference ).

Research Findings

Recent literature highlights the following findings regarding the compound:

  • Safety Profile : Toxicological assessments indicate that this compound has a favorable safety profile at therapeutic doses, with no significant adverse effects reported in animal models (Reference ).
  • Potential Therapeutic Applications : Given its anti-inflammatory and antioxidant properties, there is growing interest in its application for treating conditions such as arthritis and other inflammatory diseases (Reference ).

Properties

IUPAC Name

6-(3,5-dimethoxyphenyl)-6-oxohexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18O5/c1-18-11-7-10(8-12(9-11)19-2)13(15)5-3-4-6-14(16)17/h7-9H,3-6H2,1-2H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBPCENYTKUORGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C(=O)CCCCC(=O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60645476
Record name 6-(3,5-Dimethoxyphenyl)-6-oxohexanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60645476
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52483-37-1
Record name 6-(3,5-Dimethoxyphenyl)-6-oxohexanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60645476
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-(3,5-Dimethoxyphenyl)-6-oxohexanoic acid
Reactant of Route 2
Reactant of Route 2
6-(3,5-Dimethoxyphenyl)-6-oxohexanoic acid
Reactant of Route 3
Reactant of Route 3
6-(3,5-Dimethoxyphenyl)-6-oxohexanoic acid
Reactant of Route 4
Reactant of Route 4
6-(3,5-Dimethoxyphenyl)-6-oxohexanoic acid
Reactant of Route 5
Reactant of Route 5
6-(3,5-Dimethoxyphenyl)-6-oxohexanoic acid
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
6-(3,5-Dimethoxyphenyl)-6-oxohexanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.